molecular formula C21H22F3N5O5S B2688876 N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351614-82-8

N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2688876
CAS No.: 1351614-82-8
M. Wt: 513.49
InChI Key: VSKDRXGMUUXUQX-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H22F3N5O5S and its molecular weight is 513.49. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ACAT Inhibitors Development : The compound identified as K-604 is a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), exhibiting significant selectivity over ACAT-2. This selectivity and improved aqueous solubility make it a promising candidate for treating diseases associated with ACAT-1 overexpression, such as atherosclerosis or Alzheimer's disease (K. Shibuya et al., 2018).

Antimicrobial Nano-Materials : Derivatives of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide have shown antimicrobial activities against pathogenic bacteria and Candida species, with particular effectiveness against fungi. This suggests potential for developing novel antimicrobial agents based on similar molecular frameworks (B. Mokhtari & K. Pourabdollah, 2013).

PI3K/mTOR Dual Inhibitors : Investigations into various 6,5-heterocycles, including those with benzothiazole moieties, aimed at improving metabolic stability for PI3Kα and mTOR inhibitors. This research highlights the potential for compounds with similar structural elements in cancer therapy by targeting key signaling pathways (Markian M. Stec et al., 2011).

Antitumor Activities : Compounds with thiazole, pyrimidine, and benzimidazole moieties have been synthesized and evaluated for their antitumor activities. These studies underscore the importance of structural diversity in developing new chemotherapeutic agents, with certain derivatives showing promising inhibitory effects on various cancer cell lines (M. Albratty et al., 2017).

Antioxidant Properties : Novel thiophene, pyrimidine, and coumarin derivatives incorporating a thiadiazole moiety have demonstrated antioxidant activities, providing a foundation for the development of compounds that could mitigate oxidative stress-related diseases (W. Hamama et al., 2013).

Properties

IUPAC Name

oxalic acid;N-(1,3-thiazol-2-yl)-2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5OS.C2H2O4/c20-19(21,22)17-24-14-3-1-2-4-15(14)27(17)11-13-5-8-26(9-6-13)12-16(28)25-18-23-7-10-29-18;3-1(4)2(5)6/h1-4,7,10,13H,5-6,8-9,11-12H2,(H,23,25,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKDRXGMUUXUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)CC(=O)NC4=NC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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